N-[4-(2-oxopyrrolidin-1-yl)phenyl]-4-(trifluoromethyl)benzamide
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Overview
Description
N-[4-(2-oxopyrrolidin-1-yl)phenyl]-4-(trifluoromethyl)benzamide is a compound that features a pyrrolidinone ring and a trifluoromethyl group attached to a benzamide structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-(2-oxopyrrolidin-1-yl)phenyl]-4-(trifluoromethyl)benzamide typically involves the construction of the pyrrolidinone ring followed by the attachment of the trifluoromethylbenzamide moiety. One common method involves the cyclization of a suitable precursor, such as a carbamoylmethylamino compound, in the presence of a base like potassium phosphate monohydrate and a phase transfer catalyst like tetrabutylammonium bromide . The reaction is usually carried out in an organic solvent like toluene under reflux conditions.
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. This could include the use of continuous flow reactors and automated synthesis equipment to ensure consistent production.
Chemical Reactions Analysis
Types of Reactions
N-[4-(2-oxopyrrolidin-1-yl)phenyl]-4-(trifluoromethyl)benzamide can undergo various chemical reactions, including:
Oxidation: The pyrrolidinone ring can be oxidized to form different derivatives.
Reduction: The compound can be reduced to modify the functional groups attached to the benzamide moiety.
Substitution: The trifluoromethyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The conditions vary depending on the desired transformation but often involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the pyrrolidinone ring can yield hydroxylated derivatives, while reduction can produce amine derivatives.
Scientific Research Applications
N-[4-(2-oxopyrrolidin-1-yl)phenyl]-4-(trifluoromethyl)benzamide has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It can be used in the development of new materials with specific properties, such as enhanced stability or reactivity.
Mechanism of Action
The mechanism of action of N-[4-(2-oxopyrrolidin-1-yl)phenyl]-4-(trifluoromethyl)benzamide involves its interaction with specific molecular targets. The pyrrolidinone ring and the trifluoromethyl group contribute to its binding affinity and selectivity for these targets. The compound may inhibit or activate certain pathways, leading to its observed biological effects .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other pyrrolidinone derivatives and trifluoromethyl-substituted benzamides. Examples include:
- N-(4-methoxy-3-(2-oxopyrrolidin-1-yl)phenyl)-4-(trifluoromethyl)benzamide
- 5-bromo-2-fluoro-N-(2-((2-methyl-6-(trifluoromethyl)pyrimidin-4-yl)oxy)phenyl)benzamide
Uniqueness
N-[4-(2-oxopyrrolidin-1-yl)phenyl]-4-(trifluoromethyl)benzamide is unique due to the combination of its pyrrolidinone ring and trifluoromethyl group, which confer specific chemical and biological properties. This combination is not commonly found in other compounds, making it a valuable molecule for research and development.
Properties
IUPAC Name |
N-[4-(2-oxopyrrolidin-1-yl)phenyl]-4-(trifluoromethyl)benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15F3N2O2/c19-18(20,21)13-5-3-12(4-6-13)17(25)22-14-7-9-15(10-8-14)23-11-1-2-16(23)24/h3-10H,1-2,11H2,(H,22,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QYZDGKLRCKCVDI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)N(C1)C2=CC=C(C=C2)NC(=O)C3=CC=C(C=C3)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15F3N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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